molecular formula C12H11NO2S B11108074 N-(4-Methoxyphenyl)-2-thiophenecarboxamide CAS No. 64419-14-3

N-(4-Methoxyphenyl)-2-thiophenecarboxamide

Cat. No.: B11108074
CAS No.: 64419-14-3
M. Wt: 233.29 g/mol
InChI Key: DTHZTXGJRSLGFS-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-thiophenecarboxamide: is an organic compound that belongs to the class of amides It features a thiophene ring substituted with a carboxamide group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxyphenyl)-2-thiophenecarboxamide typically involves the condensation of 4-methoxyaniline with 2-thiophenecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of ionic liquids or microwave-assisted synthesis, may be employed to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Methoxyphenyl)-2-thiophenecarboxamide can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(4-Methoxyphenyl)-2-thiophenecarboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials .

Biology and Medicine: The compound has shown potential as a pharmacophore in drug discovery. It is investigated for its anticancer, antimicrobial, and anti-inflammatory properties. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable candidate for therapeutic development .

Industry: In the materials science field, this compound is explored for its electronic properties. It is used in the development of organic semiconductors and photovoltaic materials .

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit the activity of enzymes involved in cell proliferation. The compound can bind to active sites of enzymes or receptors, leading to the modulation of signaling pathways and cellular responses .

Properties

CAS No.

64419-14-3

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

N-(4-methoxyphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C12H11NO2S/c1-15-10-6-4-9(5-7-10)13-12(14)11-3-2-8-16-11/h2-8H,1H3,(H,13,14)

InChI Key

DTHZTXGJRSLGFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CS2

Origin of Product

United States

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